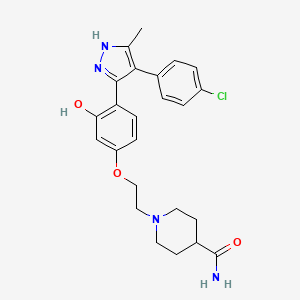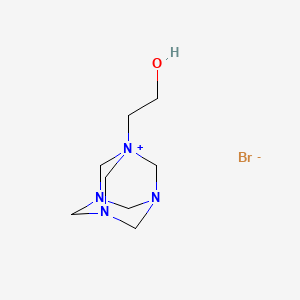
Y 11
Übersicht
Beschreibung
Yttrium(III)-oxid (Y2O3) ist eine Verbindung, die aufgrund ihrer einzigartigen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen großes Interesse geweckt hat. Sie ist bekannt für ihre Stabilität und Reaktivität, was sie zu einem wertvollen Studienobjekt in Chemie, Biologie, Medizin und Industrie macht.
Wissenschaftliche Forschungsanwendungen
Y 11 has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: this compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: This compound is used in the production of advanced materials, such as ceramics and coatings, due to its unique properties
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Yttrium(III)-oxid (Y2O3) beinhaltet typischerweise eine Reihe chemischer Reaktionen, die präzise Bedingungen erfordern. Ein gängiges Verfahren beinhaltet die Verwendung eines Sol-Gel-Prozesses, bei dem Precursoren gemischt werden und Hydrolyse- und Kondensationsreaktionen durchlaufen, um ein gelartiges Netzwerk zu bilden. Dieses Netzwerk wird dann getrocknet und calciniert, um Yttrium(III)-oxid (Y2O3) in der gewünschten Form zu erzeugen .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Yttrium(III)-oxid (Y2O3) oft unter Verwendung von großtechnischen chemischen Reaktoren hergestellt, die kontrollierte Reaktionsbedingungen ermöglichen. Der Prozess kann die Verwendung von hohen Temperaturen und Drücken beinhalten, um die vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten. Die industriellen Produktionsverfahren sind darauf ausgelegt, die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Yttrium(III)-oxid (Y2O3) unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Yttrium(III)-oxid (Y2O3) kann oxidiert werden, um je nach Reaktionsbedingungen verschiedene Oxide zu bilden.
Reduktion: Es kann auch mit bestimmten Reduktionsmitteln reduziert werden, um verschiedene Produkte zu erhalten.
Substitution: Yttrium(III)-oxid (Y2O3) kann an Substitutionsreaktionen teilnehmen, bei denen ein oder mehrere Atome in der Verbindung durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit Yttrium(III)-oxid (Y2O3) verwendet werden, sind Sauerstoff, Wasserstoff sowie verschiedene Säuren und Basen. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von Yttrium(III)-oxid (Y2O3) gebildet werden, hängen von der jeweiligen Art der Reaktion und den Bedingungen ab, unter denen sie durchgeführt wird. Beispielsweise können Oxidationsreaktionen verschiedene Oxide liefern, während Reduktionsreaktionen verschiedene reduzierte Formen von Yttrium(III)-oxid (Y2O3) erzeugen können .
Wissenschaftliche Forschungsanwendungen
Yttrium(III)-oxid (Y2O3) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Katalysator in verschiedenen chemischen Reaktionen verwendet, da es stabil und reaktiv ist.
Biologie: Yttrium(III)-oxid (Y2O3) wird auf seine potenzielle Verwendung in der biologischen Bildgebung und als Kontrastmittel in der medizinischen Diagnostik untersucht.
Medizin: Es laufen Forschungen zur Erkundung seiner Verwendung in Medikamenten-Abgabesystemen und als therapeutisches Mittel für verschiedene Krankheiten.
Industrie: Yttrium(III)-oxid (Y2O3) wird aufgrund seiner einzigartigen Eigenschaften bei der Herstellung von fortschrittlichen Materialien wie Keramik und Beschichtungen verwendet
Wirkmechanismus
Der Mechanismus, durch den Yttrium(III)-oxid (Y2O3) seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann Yttrium(III)-oxid (Y2O3) in biologischen Systemen mit zellulären Proteinen und Enzymen interagieren, deren Aktivität modulieren und zu verschiedenen physiologischen Effekten führen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem Yttrium(III)-oxid (Y2O3) verwendet wird .
Wirkmechanismus
The mechanism by which Y 11 exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound may interact with cellular proteins and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Yttrium(III)-oxid (Y2O3) kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Einige ähnliche Verbindungen sind:
Yttriumoxid (Y2O3): Bekannt für seine hohe Dielektrizitätskonstante und thermische Stabilität, wird in verschiedenen technischen Anwendungen verwendet.
Schiff-Base-Liganden: Diese Verbindungen haben vielfältige Anwendungen in der Koordinationschemie und in biomedizinischen Bereichen.
Im Vergleich zu diesen Verbindungen zeichnet sich Yttrium(III)-oxid (Y2O3) durch seine spezifische Reaktivität und Stabilität aus, was es für eine größere Bandbreite an Anwendungen geeignet macht.
Eigenschaften
IUPAC Name |
2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N4O.BrH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h13H,1-8H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPXFHNNLMCUPA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086639-59-9 | |
| Record name | 1086639-59-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




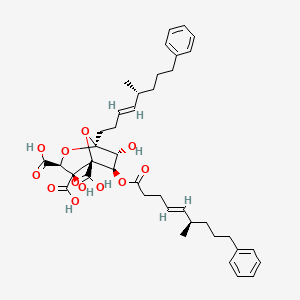
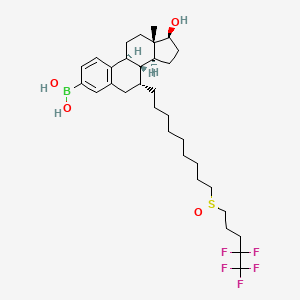
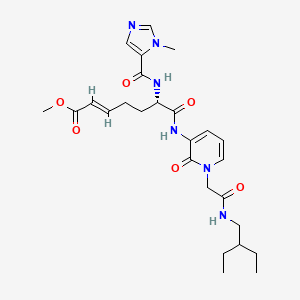

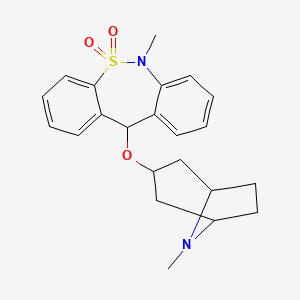
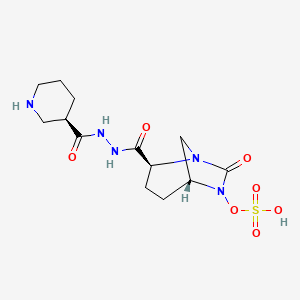
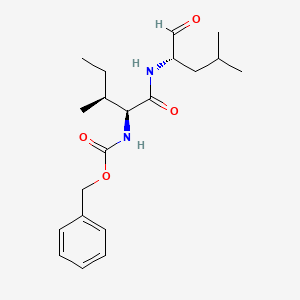

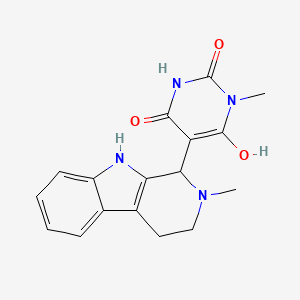
![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)
